2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol
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Overview
Description
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a methylbenzyl ether group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, which is achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
The dimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions, often using methoxy-substituted benzene derivatives. The final step involves the formation of the methylbenzyl ether group, which is typically achieved through Williamson ether synthesis, using 4-methylbenzyl chloride and a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol or amine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.
For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. It may also interact with DNA or RNA, interfering with the replication of viruses or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 2-(4-methylbenzyl)-5-hydroxyphenol
- 3-(trifluoromethyl)-4-(dimethoxyphenyl)-1H-pyrazole
Uniqueness
2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol is unique due to the combination of its trifluoromethyl group, dimethoxyphenyl group, and methylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H23F3N2O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C26H23F3N2O4/c1-15-4-6-16(7-5-15)14-35-18-9-10-19(20(32)13-18)24-23(25(31-30-24)26(27,28)29)17-8-11-21(33-2)22(12-17)34-3/h4-13,32H,14H2,1-3H3,(H,30,31) |
InChI Key |
JVUUYUAROSBTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNC(=C3C4=CC(=C(C=C4)OC)OC)C(F)(F)F)O |
Origin of Product |
United States |
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